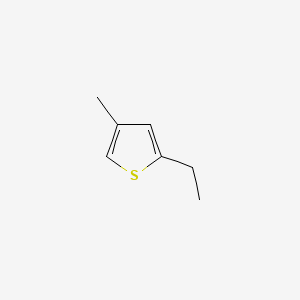
2-Ethyl-4-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methylthiophene can be achieved through several methods. One common approach involves the alkylation of thiophene derivatives. For instance, the Friedel-Crafts alkylation of thiophene with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of multicomponent reactions and condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable method for synthesizing thiophene derivatives .
化学反应分析
Types of Reactions: 2-Ethyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
科学研究应用
2-Ethyl-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
作用机制
The mechanism of action of 2-Ethyl-4-methylthiophene involves its interaction with various molecular targets. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring plays a crucial role in these interactions, often participating in electron transfer processes and forming coordination complexes with metal ions .
相似化合物的比较
Thiophene: The parent compound of 2-Ethyl-4-methylthiophene, with a simpler structure.
2-Methylthiophene: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylthiophene: Similar structure but without the additional methyl group.
Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups on the thiophene ring, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct electronic effects and steric interactions compared to its simpler analogs .
属性
分子式 |
C7H10S |
|---|---|
分子量 |
126.22 g/mol |
IUPAC 名称 |
2-ethyl-4-methylthiophene |
InChI |
InChI=1S/C7H10S/c1-3-7-4-6(2)5-8-7/h4-5H,3H2,1-2H3 |
InChI 键 |
NZOYEHPXDWJOCD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




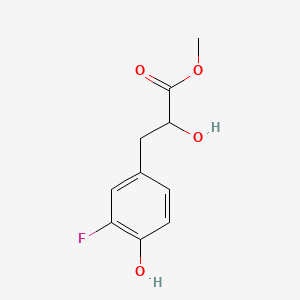

![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)
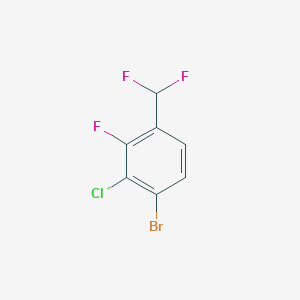
![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)
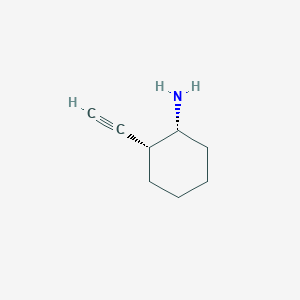
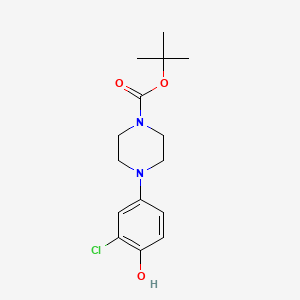


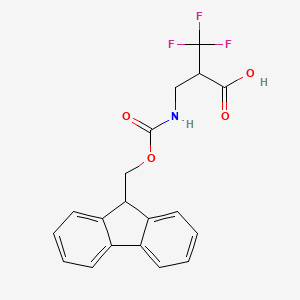
![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)

